molecular formula C21H28O B1252828 Pregna-1,4,20-trien-3-one

Pregna-1,4,20-trien-3-one

Cat. No. B1252828
M. Wt: 296.4 g/mol
InChI Key: KFTYFBOHSUEIEJ-NWSAAYAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregna-1,4,20-trien-3-one is a corticosteroid hormone. It has a role as a metabolite.

Scientific Research Applications

Antibacterial Activities

Pregna-1,4,20-trien-3-one, isolated from the Pacific octocoral Carijoa multiflora, has shown promising antibacterial activities. This compound, along with another novel spiropregnane-based steroid, demonstrated effectiveness against various bacterial strains, highlighting its potential in antibacterial applications (Díaz-Marrero et al., 2011).

Cytotoxic Activity

In another study, pregna-1,4,20-trien-3-one was isolated from the Vietnamese octocoral Carijoa riisei. The isolated compounds, including pregnane steroids like pregna-1,4,20-trien-3-one, were evaluated for their cytotoxic activity against human cancer cell lines. Some compounds showed significant cytotoxicity, suggesting their potential use in cancer treatment (Hoai et al., 2017).

Cancer Research

Pregna-1,4,20-trien-3-one was also studied for its role in cancer research. A study explored the synthesis and biological activity of pregnane derivatives with triazole or imidazole rings, which are significant for hormone-dependent diseases treatment, including cancer. These compounds showed inhibitory effects on cell proliferation in various human cancer cell lines, indicating their potential in cancer therapy (Silva-Ortiz et al., 2016).

Steroid Chemistry and Microbial Conversion

In steroid chemistry, pregna-1,4,20-trien-3-one's microbial conversion has been studied. The transformation of related steroid compounds by microorganisms like Nocardioides simplex provides insights into the production of valuable steroids. These transformations involve various biochemical processes, such as dehydrogenation and deacetylation, crucial for producing modern glucocorticoids (Fokina et al., 2003).

Anti-Cancer Drug Synthesis

The pregnane steroid, 5alpha-pregna-1,20-dien-3-one, which is related to pregna-1,4,20-trien-3-one, has been synthesized for potential application in anti-cancer drug development. The synthesis process involves various chemical reactions that yield conjugated enones, which are crucial intermediates in steroid chemistry and could be significant for developing novel cancer therapies (Schow & Mcmorris, 1977).

Novelty in Marine Sponges

Research has also identified pregnane steroids, including compounds related to pregna-1,4,20-trien-3-one, in marine sponges like Axinella agnata. These steroids are unique due to their structural features and have potential applications in developing new drugs and therapeutic agents (Guella & Pietra, 1988).

properties

Product Name

Pregna-1,4,20-trien-3-one

Molecular Formula

C21H28O

Molecular Weight

296.4 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-ethenyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h4,9,11,13-14,17-19H,1,5-8,10,12H2,2-3H3/t14-,17-,18-,19-,20+,21-/m0/s1

InChI Key

KFTYFBOHSUEIEJ-NWSAAYAGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C=C)CCC4=CC(=O)C=C[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2C=C)CCC4=CC(=O)C=CC34C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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